DI-TERT-BUTYLCYCLOPENTADIENE

Übersicht

Beschreibung

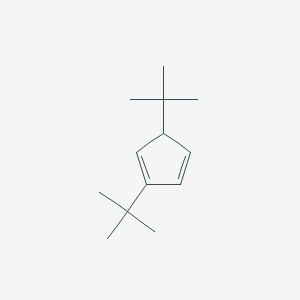

Di-tert-butylcyclopentadiene is an organic compound with the chemical formula C₁₃H₂₂. It is a colorless liquid that is soluble in organic solvents. This compound is the conjugate acid of the di-tert-butylcyclopentadienyl ligand. It is known for its stability and is used as a precursor to various metal complexes .

Vorbereitungsmethoden

Di-tert-butylcyclopentadiene is typically prepared by the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . The reaction involves the use of a phase-transfer catalyst to facilitate the transfer of the reactants between different phases, enhancing the reaction rate and yield. The general reaction is as follows:

Cyclopentadiene+tert-Butyl bromidePhase-transfer catalystthis compound

In industrial settings, this method is scaled up to produce larger quantities of this compound, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Di-tert-butylcyclopentadiene undergoes various chemical reactions, including:

-

Alkylation: : The conjugate base of this compound reacts with tert-butyl bromide to form tri-tert-butylcyclopentadiene .

This compound+NaH→Sodium di-tert-butylcyclopentadienyl+H2

Sodium di-tert-butylcyclopentadienyl+tert-Butyl bromide→Tri-tert-butylcyclopentadiene+NaBr

-

Formation of Metal Complexes: : this compound is a precursor to many metal complexes, such as the olefin polymerization catalyst (di-tert-butylcyclopentadienyl)titanium trichloride .

Wissenschaftliche Forschungsanwendungen

Catalysis

Di-tert-butylcyclopentadiene is primarily known for its role as a precursor to metal complexes used in catalysis. One notable application is its use in the synthesis of olefin polymerization catalysts, such as . These catalysts are crucial in producing various polymers with specific properties, enhancing their applicability in industrial processes .

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals. These metal-ligand complexes exhibit unique reactivity profiles that are exploited in organic synthesis, particularly for transformations involving carbon-carbon bond formation and functional group modifications .

Organic Synthesis

This compound has been utilized to synthesize complex organic molecules through various reactions, including Diels-Alder reactions and cycloadditions. These reactions leverage the compound's ability to participate in electrophilic additions, facilitating the construction of complex molecular architectures .

Case Study 1: Olefin Polymerization Catalysis

A study demonstrated the effectiveness of this compound-derived titanium catalysts in olefin polymerization. The catalysts exhibited high activity and selectivity for producing polyethylene with tailored properties, showcasing the compound's significance in industrial applications .

Case Study 2: Synthesis of Functionalized Cyclopentadienes

Research highlighted the use of this compound as a starting material for synthesizing functionalized cyclopentadienes through Diels-Alder reactions. The resulting products showed potential applications in pharmaceuticals and materials science due to their unique structural features and reactivity .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Catalysis | Precursor for metal complexes used in olefin polymerization catalysts. |

| Coordination Chemistry | Forms stable complexes with transition metals for diverse organic transformations. |

| Organic Synthesis | Utilized in Diels-Alder reactions and other transformations to create complex organic molecules. |

Wirkmechanismus

The mechanism of action of di-tert-butylcyclopentadiene primarily involves its role as a ligand in metal complexes. The tert-butyl groups provide steric hindrance, which can influence the reactivity and stability of the metal center. This steric effect can stabilize high-spin complexes and highly unsaturated derivatives, making them useful in various catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Di-tert-butylcyclopentadiene can be compared with other bulky cyclopentadienyl ligands, such as:

Pentamethylcyclopentadiene: This compound has five methyl groups attached to the cyclopentadienyl ring, providing similar steric effects but differing in electronic properties.

Tri-tert-butylcyclopentadiene: This compound has three tert-butyl groups, offering even greater steric hindrance and stability to metal complexes.

This compound is unique due to its specific steric and electronic properties, making it a valuable ligand in the synthesis of metal complexes with distinct reactivity and stability profiles.

Biologische Aktivität

Di-tert-butylcyclopentadiene (DTBCPD) is an organic compound characterized by its unique structure and potential applications in various fields, including catalysis and organic synthesis. This article explores the biological activity of DTBCPD, synthesizing data from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and is recognized for its colorless liquid form, which is soluble in organic solvents. The compound is notable for its role as a precursor in the synthesis of metal complexes, particularly those used in olefin polymerization catalysts .

Biological Activity Overview

While the biological activities of DTBCPD are less extensively documented compared to other compounds, preliminary studies suggest a range of potential bioactivities. The following sections detail specific biological effects observed in various studies.

Antioxidant Activity

Research indicates that compounds related to DTBCPD exhibit significant antioxidant properties. For instance, derivatives such as 2,4-di-tert-butylphenol have been shown to possess strong antioxidant capabilities, which could be extrapolated to DTBCPD due to structural similarities . Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Anticancer Potential

Some studies have suggested that derivatives of cyclopentadiene compounds may exhibit anticancer properties. Although specific research on DTBCPD is limited, related compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. This suggests a potential avenue for future research into DTBCPD's efficacy as an anticancer agent .

Anti-inflammatory Effects

Inflammation plays a critical role in numerous chronic diseases, and compounds with anti-inflammatory properties are of significant interest. Some analogs of cyclopentadiene derivatives have been reported to exhibit anti-inflammatory effects, indicating that DTBCPD might share similar properties. Further investigations are needed to confirm these effects specifically for DTBCPD.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or derived from DTBCPD:

- Antioxidant Activity Study : A study on 2,4-di-tert-butylphenol demonstrated its ability to scavenge free radicals effectively. This property is attributed to its phenolic structure, which is similar to that of DTBCPD .

- Anticancer Research : Research involving cyclopentadiene derivatives has shown promise in cancer treatment contexts. For example, certain derivatives were found to inhibit the proliferation of cancer cells in vitro, suggesting that DTBCPD may warrant similar exploration .

- Inflammation Inhibition : A study highlighted the anti-inflammatory properties of related compounds, which could imply potential benefits for DTBCPD in managing inflammation-related conditions .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Biological Activity | Related Compounds | Findings |

|---|---|---|

| Antioxidant | 2,4-Di-tert-butylphenol | Effective free radical scavenger |

| Anticancer | Cyclopentadiene derivatives | Inhibition of tumor growth in vitro |

| Anti-inflammatory | Cyclopentadiene analogs | Reduction in inflammatory markers |

Eigenschaften

IUPAC Name |

2,5-ditert-butylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22/c1-12(2,3)10-7-8-11(9-10)13(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADVPPBTEASJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C=CC(=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394029 | |

| Record name | 2,5-Di-tert-butyl-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114987-03-0, 120937-44-2 | |

| Record name | 2,5-Di-tert-butyl-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butylcyclopentadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the common synthetic routes to obtain di-tert-butylcyclopentadiene?

A1: this compound is typically synthesized through the alkylation of cyclopentadiene with tert-butyl bromide. This reaction often employs a phase-transfer catalyst and a strong base. [, ] For instance, one method utilizes Adogen 464 as the catalyst and potassium hydroxide as the base. [] The reaction yields a mixture of isomers, including 1,3-di-tert-butylcyclopentadiene and other possible configurations. [, ]

Q2: How does the presence of the tert-butyl groups influence the reactivity of this compound?

A2: The bulky tert-butyl groups exert significant steric hindrance, impacting the reactivity of this compound. This steric effect can influence the regioselectivity of subsequent reactions and the stability of the resulting metal complexes. For example, in the synthesis of pentaisopropylcyclopentadiene, the presence of multiple isopropyl groups leads to the formation of a mixture of isomers due to steric interactions. []

Q3: Can this compound act as a ligand in metal complexes, and what are the potential advantages?

A3: Yes, this compound can act as a ligand, particularly in the formation of metallocene complexes. [] The bulky tert-butyl substituents can impart several advantages to these complexes:

Q4: Are there any reported examples of this compound derivatives used in the synthesis of unusual organometallic compounds?

A4: Yes, research highlights the use of this compound in synthesizing organoselenium compounds. [] For example, reacting this compound with potassium tert-butoxide and selenium results in the formation of cyclopentadiene rings bridged by selenium atoms. This reaction produces intriguing molecules like 2,5,4′,6′-Tetra-tert-butyl-5′H-spirocyclopentane-1,2′-cyclopenta[b][1,3]diselena-2,4-diene (1) and 1,3,5,7-tetra-tert-butyl-3a,7a-dihydro-3a,7a-epi-selenodicyclopenta[b,e][1,4]diselenine (2), characterized using X-ray diffraction. []

Q5: Is there any information available regarding the analytical characterization of this compound?

A5: this compound is typically analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to assess its purity and identify the different isomers present. [] The isomers can be distinguished based on their different retention times and fragmentation patterns in the mass spectrometer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.